N,N'-(1,2-Dihydroxyethylene)bisacrylamide

Polyacrylamide Gel Electrophoresis (PAGE) Protein Recovery Reversible Crosslinking

Standard PAGE gels crosslinked with MBA trap biomolecules irreversibly, forcing researchers to sacrifice yield or resort to harsh denaturing conditions for protein/nucleic acid recovery. DHEBA eliminates this bottleneck. • Reversible Crosslinking: Gels solubilize completely in 2% periodic acid at RT in 1-2 h, releasing intact proteins, peptides, or oligonucleotides for downstream MS, sequencing, or cloning. • Superior Resolution: Steeper pore-size gradient enhances sieving of low-MW species versus MBA gels. • Supply Assurance: ≥97% purity, multi-gram stock available, ambient shipping, and custom synthesis on request.

Molecular Formula C8H12N2O4
Molecular Weight 200.19 g/mol
CAS No. 868-63-3
Cat. No. B1215955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-(1,2-Dihydroxyethylene)bisacrylamide
CAS868-63-3
SynonymsDHEBA
N,N'-(1,2-dihydroxyethylene)bisacrylamide
N,N'-1,2-dihydroxyethylene-bis(acrylamide)
Molecular FormulaC8H12N2O4
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESC=CC(=O)NC(C(NC(=O)C=C)O)O
InChIInChI=1S/C8H12N2O4/c1-3-5(11)9-7(13)8(14)10-6(12)4-2/h3-4,7-8,13-14H,1-2H2,(H,9,11)(H,10,12)
InChIKeyZMLXKXHICXTSDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-(1,2-Dihydroxyethylene)bisacrylamide (DHEBA) CAS 868-63-3: A Reversible Crosslinker for Polyacrylamide Gels


N,N'-(1,2-Dihydroxyethylene)bisacrylamide (DHEBA, CAS 868-63-3) is a bifunctional cross-linking agent characterized by two acrylamide groups linked by a 1,2-dihydroxyethylene moiety, with a molecular formula of C8H12N2O4 and a molecular weight of 200.19 g/mol [1]. It appears as a white powder, melts with decomposition at 156 °C, and is soluble in water [2]. Its primary application is as a crosslinker in polyacrylamide gel electrophoresis (PAGE), where it forms hydrophilic, three-dimensional polymer networks . Critically, DHEBA is a *reversible* crosslinker; gels formed with it can be solubilized under mild conditions, such as in 2% periodic acid at room temperature for 1-2 hours, facilitating the recovery of separated biomolecules like proteins .

Why N,N'-(1,2-Dihydroxyethylene)bisacrylamide Cannot Be Substituted by Conventional Crosslinkers


While N,N'-methylenebisacrylamide (MBA) is the most common crosslinker for polyacrylamide gels, generic substitution with DHEBA is not feasible due to fundamental differences in the chemical structure and resulting gel properties [1]. DHEBA incorporates a 1,2-dihydroxyethylene bridge that is cleavable by periodic acid, whereas MBA's methylene bridge is not. This structural difference has significant functional consequences. For example, DHEBA cross-linked gels can be solubilized to release entrapped biomolecules, a property MBA gels lack [2]. Furthermore, the pore size distribution in DHEBA-crosslinked gels differs from that of MBA-crosslinked gels, with DHEBA producing a smaller pore structure at high acrylamide concentrations and a more open structure at low concentrations [3]. These differences mean that DHEBA cannot be directly swapped for MBA or other common crosslinkers without fundamentally altering the experimental outcome, especially in applications requiring post-electrophoresis analysis or specific pore size characteristics.

Quantitative Differentiation of N,N'-(1,2-Dihydroxyethylene)bisacrylamide (DHEBA) from Common Crosslinkers


DHEBA vs. MBA: Reversible Crosslinking Enables 100% Gel Solubilization for Protein Recovery

DHEBA is distinguished from the industry-standard crosslinker N,N'-methylenebisacrylamide (MBA) by its ability to be cleaved. Gels cross-linked solely with DHEBA are completely soluble in dilute periodic acid (2%) at room temperature within 1-2 hours, enabling quantitative recovery of separated proteins . In contrast, MBA-crosslinked gels are not cleavable under these conditions and cannot be dissolved for sample retrieval. This was demonstrated in a study where banana extract proteins labeled with 3H and 14C were fractionated through a DHEBA-crosslinked gradient gel, and the isotopes were measured after gel solubilization with periodic acid, a procedure not possible with MBA gels [1].

Polyacrylamide Gel Electrophoresis (PAGE) Protein Recovery Reversible Crosslinking

DHEBA vs. MBA: Quantified Difference in Pore Size Gradient Sharpness

In gradient polyacrylamide gels, the choice of crosslinker significantly impacts the resulting pore size distribution. A study comparing DHEBA and MBA found that DHEBA cross-linked gradient gels have a smaller pore structure at high acrylamide concentrations and a more open structure at low acrylamide concentrations than gels cross-linked with MBA [1]. This translates to a steeper pore size gradient, which can enhance the resolution of low molecular weight proteins. For example, the study reported improved retention and separation of low molecular weight proteins during electrophoresis through DHEBA-based gradient gels [1].

Gel Electrophoresis Pore Size Gradient Gels

DHEBA in Microgel Synthesis: Achieving 100% Degradability by Eliminating Self-Crosslinking

DHEBA's cleavable nature is exploited to create fully degradable polymer networks. In a study synthesizing poly(N-isopropylacrylamide) (pNIPAm) microgels, the use of DHEBA as a crosslinker, combined with a low-temperature redox initiation strategy, resulted in microgels devoid of self-crosslinking [1]. This was a key requirement for achieving completely degradable microgels, as the study states that the method "permits the synthesis of completely degradable microgels when using N,N'-(1,2-dihydroxyethylene)bisacrylamide (DHEA) as a cleavable cross-linker" [1]. In contrast, standard crosslinkers like MBA or N,N'-bisacrylylcystamine (BAC) would not yield a completely degradable network under the same conditions.

Microgel Poly(N-isopropylacrylamide) Degradable Polymers

Key Application Scenarios for N,N'-(1,2-Dihydroxyethylene)bisacrylamide (DHEBA) Based on Differential Evidence


Recovery of Intact Proteins and Nucleic Acids from Polyacrylamide Gels

In any workflow where purified biomolecules must be recovered from a polyacrylamide gel after electrophoretic separation, DHEBA is the superior crosslinker. This includes applications such as protein purification for downstream mass spectrometry analysis, isolation of nucleic acid fragments for cloning or sequencing, or extraction of specific antigens for antibody production. The mild solubilization conditions (2% periodic acid, RT, 1-2 hrs) preserve the integrity of the recovered molecules, which can be critical for functional studies. This directly addresses a major limitation of gels crosslinked with MBA, from which recovery is often impossible or requires harsh, denaturing conditions .

Fabrication of Fully Degradable Microgels for Controlled Release Applications

For researchers designing polymer microparticles or hydrogels that require complete degradation under specific conditions (e.g., triggered drug delivery, sacrificial templates in tissue engineering, or responsive materials), DHEBA is an enabling crosslinker. Its cleavable 1,2-dihydroxyethylene bridge allows the entire polymer network to be dissolved, leaving no residual crosslinks . This is in stark contrast to networks made with non-cleavable crosslinkers like MBA, which degrade into persistent fragments, or disulfide crosslinkers, which rely on reducing environments for cleavage. The ability to synthesize completely degradable microgels using a low-temperature polymerization strategy is a key differentiator for DHEBA.

High-Resolution Separation of Low Molecular Weight Analytes in Gradient Gels

When maximum resolution is required for the separation of small proteins, peptides, or oligonucleotides, DHEBA-crosslinked gradient gels offer a quantifiable performance advantage. The steeper pore size gradient, which transitions from a smaller pore size at high acrylamide concentrations to a more open structure at low concentrations compared to MBA gels , enhances the sieving effect for low molecular weight species. This makes DHEBA the crosslinker of choice for analytical applications where the resolving power of standard MBA-based gels is insufficient, such as in the analysis of complex peptide mixtures or the detection of subtle protein isoforms.

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